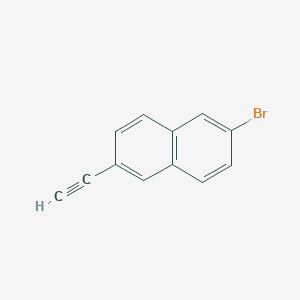![molecular formula C8H5N3O B6167752 pyrido[2,3-b]pyrazine-3-carbaldehyde CAS No. 874279-17-1](/img/new.no-structure.jpg)
pyrido[2,3-b]pyrazine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrazine rings fused together
Mecanismo De Acción
Target of Action
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a novel compound that has been synthesized and studied for its potential applications in various fields It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that DNA could be a potential target.
Mode of Action
It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound might interact with its targets through electron transfer processes, affecting their optical properties.
Biochemical Pathways
It’s known that pyrido[2,3-b]pyrazine derivatives have been utilized in electrochemical sensing of dna , suggesting that they might interact with the biochemical pathways involving DNA.
Result of Action
It’s known that pyrido[2,3-b]pyrazine derivatives have shown remarkable contributions towards nonlinear optical (nlo) technological applications . This suggests that the compound might have significant effects on the optical properties of the systems it interacts with.
Action Environment
It’s known that the properties of pyrido[2,3-b]pyrazine derivatives can be fine-tuned , suggesting that their action might be influenced by the specific conditions of their environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazine-3-carbaldehyde typically involves multicomponent reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield pyrido[2,3-b]pyrazine derivatives . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, scaled up to meet industrial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-b]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrido[2,3-b]pyrazine-3-carboxylic acid, while reduction can produce pyrido[2,3-b]pyrazine-3-methanol.
Aplicaciones Científicas De Investigación
Pyrido[2,3-b]pyrazine-3-carbaldehyde has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-b]pyrazine: Lacks the aldehyde group but shares the core structure.
Pyrido[3,4-b]pyrazine: A structural isomer with different ring fusion.
Quinoxaline: Contains a similar pyrazine ring but fused with a benzene ring instead of pyridine.
Uniqueness
Pyrido[2,3-b]pyrazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and enhances its reactivity compared to its analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Propiedades
Número CAS |
874279-17-1 |
|---|---|
Fórmula molecular |
C8H5N3O |
Peso molecular |
159.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



